A detailed analysis of the molecular structure of DON within the context of CTP synthase binding has been performed using cryo-electron microscopy with near-atomic resolution. [] This analysis revealed the binding modes of four nucleotides and DON (representing glutamine) within the enzyme. The study elucidated the interactions between DON and surrounding residues, providing valuable insights into the enzyme's mechanism. []
DON exerts its effects primarily as a glutamine antagonist, interfering with various glutamine-dependent metabolic pathways. [, , , , , , , ] One of its key mechanisms involves the inhibition of glutaminase (GLS), a mitochondrial enzyme responsible for converting glutamine to glutamate. [, , , , , , ] This inhibition disrupts glutamate production, a crucial neurotransmitter in the central nervous system. [, , , , ] DON also impacts de novo nucleotide synthesis by inhibiting CTP synthase 1 (CTPS1), a key enzyme in pyrimidine synthesis. [, ] This disruption leads to reduced pyrimidine nucleotide levels, impacting cell proliferation and potentially inducing apoptosis in specific cancer cells. [, ]
Cancer Research: DON's ability to inhibit glutamine metabolism has led to its investigation as a potential anticancer agent, particularly in tumors exhibiting glutamine dependence. [, , , , , , , , , , , , , , ]
Immunology: DON's impact on lymphocyte proliferation has been studied in models of autoimmunity and viral infections. [, , ] Studies suggest a role for DON in modulating immune responses by interfering with glutamine utilization in immune cells. [, , ]
Metabolic Studies: DON has been employed as a tool to investigate glutamine metabolism in various tissues, including the brain and cartilage. [, , ] Its use has provided insights into the role of glutamine in cellular processes and disease pathogenesis. [, , ]
Enzyme Studies: DON's inhibitory action on enzymes like gamma-glutamyl transpeptidase and glutaminase has been utilized to study these enzymes' structure, function, and role in various physiological processes. [, , , , , ]
Antiviral Research: DON has demonstrated antiviral effects against viruses such as human parainfluenza virus type 2, possibly by interfering with viral glycoprotein synthesis. []
Targeted Prodrug Development: Research focusing on developing DON prodrugs with improved pharmacokinetic properties and tumor-specific activation is crucial to enhance its therapeutic index and minimize off-target toxicity. [, , , , ]
Biomarker Identification: Identifying specific biomarkers indicating glutamine dependence in tumors would enable the selection of patients who would benefit most from DON-based therapies. []
Combination Therapies: Exploring the synergistic potential of DON in combination with other metabolic inhibitors or conventional chemotherapeutic agents could lead to more effective treatment strategies. [, , , ]
Clinical Translation: The promising preclinical data warrant further clinical evaluation of DON prodrugs in well-designed clinical trials with appropriate patient selection and dosing strategies. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4